molecular formula C7H10O4 B14314351 3-[(Furan-2-yl)oxy]propane-1,2-diol CAS No. 110074-28-7

3-[(Furan-2-yl)oxy]propane-1,2-diol

Cat. No.: B14314351
CAS No.: 110074-28-7
M. Wt: 158.15 g/mol
InChI Key: IVPKJUNKGJKWSO-UHFFFAOYSA-N
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Description

3-[(Furan-2-yl)oxy]propane-1,2-diol is an organic compound characterized by the presence of a furan ring attached to a propane-1,2-diol moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-yl)oxy]propane-1,2-diol typically involves the reaction of furan-2-ylmethanol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the propane-1,2-diol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid, 3-[(Furan-2-yl)oxy]propane-1,2-dial.

    Reduction: this compound alcohol derivatives.

    Substitution: Substituted furan derivatives and modified propane-1,2-diol compounds.

Scientific Research Applications

3-[(Furan-2-yl)oxy]propane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[(Furan-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(Furan-2-yl)methoxy]propane-1,2-diol: Similar structure but with a methoxy group instead of an oxy group.

    2-(Furan-2-yl)ethanol: Lacks the propane-1,2-diol moiety.

    Furan-2-carboxylic acid: Contains a carboxylic acid group instead of the diol moiety.

Uniqueness

3-[(Furan-2-yl)oxy]propane-1,2-diol is unique due to its combination of a furan ring and a propane-1,2-diol moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

110074-28-7

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3-(furan-2-yloxy)propane-1,2-diol

InChI

InChI=1S/C7H10O4/c8-4-6(9)5-11-7-2-1-3-10-7/h1-3,6,8-9H,4-5H2

InChI Key

IVPKJUNKGJKWSO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)OCC(CO)O

Origin of Product

United States

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